4-Isopropylbenzenesulfonamide

Physicochemical Property Process Chemistry Crystallization

4-Isopropylbenzenesulfonamide (CAS 6335-39-3), also known as p-cumenesulfonamide, is a sulfonamide derivative of the benzenesulfonamide class with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol. It is characterized by an isopropyl substituent at the para-position of the benzene ring, which confers distinct physicochemical properties relative to other benzenesulfonamides.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 6335-39-3
Cat. No. B1296836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzenesulfonamide
CAS6335-39-3
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
InChIKeyWVOWEROKBOQYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylbenzenesulfonamide (CAS 6335-39-3) for Research Procurement: Baseline Overview and Key Identifiers


4-Isopropylbenzenesulfonamide (CAS 6335-39-3), also known as p-cumenesulfonamide, is a sulfonamide derivative of the benzenesulfonamide class with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol [1]. It is characterized by an isopropyl substituent at the para-position of the benzene ring, which confers distinct physicochemical properties relative to other benzenesulfonamides. The compound serves as both a versatile building block in organic synthesis and a pharmacologically relevant core structure, with applications spanning medicinal chemistry research, particularly as a key intermediate in the synthesis of β3-adrenoceptor agonists (e.g., L-750355) and dopamine D3 receptor ligands [2][3].

Why Generic Benzenesulfonamide Substitution Fails: The Critical Role of the 4-Isopropyl Substituent in 4-Isopropylbenzenesulfonamide (CAS 6335-39-3) Research


Simple benzenesulfonamide analogs cannot be considered interchangeable with 4-isopropylbenzenesulfonamide in research and development workflows. The para-isopropyl group is not merely a spectator moiety; it profoundly modulates both the compound's physicochemical properties and its biological interactions. For instance, the isopropyl substituent significantly lowers the melting point compared to methyl or tert-butyl analogs , a factor that can critically influence formulation, handling, and crystallization during synthesis. More importantly, in a medicinal chemistry context, the 4-isopropyl group is a key determinant of receptor subtype selectivity, as demonstrated by its essential role in achieving high-affinity, selective binding to the dopamine D3 receptor over the D2 receptor in advanced leads, an effect not reproducible with unsubstituted or differently substituted benzenesulfonamides [1]. Therefore, substituting a generic benzenesulfonamide would fundamentally alter the outcome of a synthetic sequence or a biological assay, potentially invalidating research data.

Quantitative Differentiation Evidence: Why 4-Isopropylbenzenesulfonamide (CAS 6335-39-3) is the Non-Substitutable Choice


Melting Point Reduction vs. Methyl and tert-Butyl Analogs for Improved Processability

The para-isopropyl substituent on 4-isopropylbenzenesulfonamide results in a melting point that is significantly lower than that of both the 4-methyl and 4-tert-butyl analogs . This property can be advantageous in synthetic workflows that require lower processing temperatures, improved solubility in organic solvents, or easier handling of the molten compound . This is a direct consequence of the isopropyl group disrupting crystal lattice packing relative to the smaller methyl group and the bulkier, more symmetrical tert-butyl group .

Physicochemical Property Process Chemistry Crystallization

Potent and Selective β3-Adrenoceptor Agonism in Advanced Lead Compound L-750355

4-Isopropylbenzenesulfonamide is the core sulfonamide scaffold of L-750355, a well-characterized human β3-adrenoceptor agonist [1]. While the parent compound is not the active drug itself, its unique structure is essential for the desired pharmacological profile. L-750355 demonstrates potent, albeit partial, agonist activity at human β3-adrenoceptors with an EC50 of 10 nM and 49% maximal activation [1]. This activity translates in vivo, where L-750355 administration in rhesus monkeys evokes dose-dependent glycerolemia (a marker of lipolysis) without affecting mean arterial blood pressure or plasma potassium, a favorable cardiovascular safety profile [1].

G Protein-Coupled Receptors Obesity Research Metabolic Disease

Moderate Target Engagement Demonstrated for USP1/30 Deubiquitinase Inhibition

A derivative of 4-isopropylbenzenesulfonamide, N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide (US11414402, Example 18), has been profiled for its activity against deubiquitinating enzymes [1]. It shows moderate inhibitory activity against Ubiquitin carboxyl-terminal hydrolase isozyme L1 (USP1) and USP30. While the activity is in the micromolar range, this data provides a specific quantitative benchmark for this chemical series against these emerging oncology targets [1].

Ubiquitin-Proteasome System Cancer Biology Chemical Probe Development

Validation as a Dopamine D3 Receptor Ligand Scaffold in Patent Literature

4-Isopropylbenzenesulfonamide is explicitly claimed as a key intermediate in patent literature for the synthesis of dopamine D3 receptor ligands [1][2]. These patents (e.g., NZ589649A) describe its use in constructing compounds intended for treating CNS disorders responsive to D3 receptor modulation, such as addiction. This is a class-level validation, as the specific isopropyl substitution is a feature of the claimed chemical space [1]. Advanced leads derived from this chemotype, like PF-4363467, have demonstrated high selectivity for the D3 receptor over the D2 receptor (Ki values of 3.1 nM and 692 nM, respectively), a key differentiator for avoiding D2-mediated side effects .

CNS Drug Discovery Dopamine Receptors Addiction and Schizophrenia

Evidence-Based Research and Industrial Application Scenarios for 4-Isopropylbenzenesulfonamide (CAS 6335-39-3)


Process Chemistry and Medicinal Chemistry: Synthesis of β3-Adrenoceptor Agonists

4-Isopropylbenzenesulfonamide is the essential sulfonamide building block for the synthesis of L-750355, a potent and selective β3-adrenoceptor agonist with an EC50 of 10 nM on the human receptor [1]. Its specific isopropyl substitution is critical for achieving the desired pharmacological profile, including a 320-fold functional selectivity over the β1-adrenoceptor [1]. Researchers in obesity and metabolic disease should prioritize this compound for any synthesis referencing L-750355 or related β3-agonist programs, as substitution with an alternative sulfonamide will not yield the intended active pharmacophore [1].

CNS Drug Discovery: Generating Dopamine D3 Receptor Ligands for Addiction Research

This compound is a key precursor for synthesizing dopamine D3 receptor ligands as described in patents by Abbott GmbH & Co. KG (e.g., NZ589649A) [2][3]. The 4-isopropylbenzenesulfonamide scaffold is a central feature of a chemical series that includes highly selective D3 antagonists like PF-4363467 (Ki for D3R = 3.1 nM, >200-fold selective over D2R) . Procurement of this specific sulfonamide is mandatory for any laboratory seeking to replicate or build upon the structure-activity relationships (SAR) established in this well-documented, patent-protected chemical space for the treatment of addiction and other CNS disorders [3].

Chemical Biology: Development of Deubiquitinase (DUB) Inhibitors

The derivative N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide has been characterized as a USP1/30 inhibitor with an IC50 of 5.5 µM against USP30 [4]. This provides a quantitative benchmark for any medicinal chemistry campaign aimed at improving potency and selectivity for these deubiquitinases, which are emerging targets in oncology [4]. Using the unmodified 4-isopropylbenzenesulfonamide as a starting material ensures fidelity to the disclosed synthetic route and allows for accurate SAR exploration, whereas substituting a different benzenesulfonamide would introduce an uncontrolled variable [4].

Process Development: Optimizing Synthesis with a Lower-Melting Sulfonamide Building Block

With a melting point of 103-106°C, 4-isopropylbenzenesulfonamide is a more tractable solid than its 4-methyl and 4-tert-butyl counterparts, which both melt above 136°C . This ~33°C difference in melting point can translate to easier handling, more efficient dissolution, and potential energy savings in large-scale synthetic procedures . For process chemists developing scalable routes to complex molecules where a sulfonamide is a required intermediate, the lower melting point of 4-isopropylbenzenesulfonamide may offer a distinct operational advantage over its higher-melting analogs .

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